molecular formula C23H26N6O3S B10955779 methyl 2-({[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate

methyl 2-({[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B10955779
M. Wt: 466.6 g/mol
InChI Key: UEMQZKBWDHDNGJ-UHFFFAOYSA-N
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Description

Methyl 2-({[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the pyrazole and thiophene moieties. Key steps include:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrazole Ring: This step often involves the reaction of hydrazine derivatives with diketones or other suitable precursors.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Final Esterification: The carboxylate group is introduced through esterification reactions, typically using methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., basic or acidic media).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its complex structure suggests it may interact with multiple biological targets, offering possibilities for the treatment of various diseases.

Industry

In industry, the compound may be used in the development of advanced materials, such as organic semiconductors, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of methyl 2-({[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s multiple heterocyclic rings allow for diverse binding interactions, potentially affecting various signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of heterocyclic rings and functional groups. This structure provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H26N6O3S

Molecular Weight

466.6 g/mol

IUPAC Name

methyl 2-[[1,3-dimethyl-6-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridine-4-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C23H26N6O3S/c1-10-14(5)33-22(17(10)23(31)32-8)25-21(30)15-9-16(18-11(2)26-28(6)13(18)4)24-20-19(15)12(3)27-29(20)7/h9H,1-8H3,(H,25,30)

InChI Key

UEMQZKBWDHDNGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=C(N(N=C4C)C)C)C

Origin of Product

United States

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